3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-phenylmethoxybicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-11(15)12-7-13(8-12,9-12)16-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJLRKQUFWLAMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of BCP Bromides
Protecting Group Strategies and Carboxylic Acid Activation
Benzyl Protection of Hydroxyl Groups
The benzyloxy group often serves as a protective moiety for hydroxyl functionalities. In the context of BCP chemistry, benzyl ethers are stable under acidic and basic conditions, making them suitable for multi-step syntheses. For example, a hydroxyl-BCP intermediate could be benzylated using benzyl bromide and sodium hydride, followed by oxidation of a methyl ester to the carboxylic acid.
Carboxylic Acid Derivatization
The carboxylic acid at position 1 is typically introduced via hydrolysis of a methyl ester. As demonstrated in, lithium hydroxide monohydrate in tetrahydrofuran/water efficiently hydrolyzes methyl esters to carboxylic acids (78–80% yield). For acid-sensitive intermediates, enzymatic hydrolysis or mild acidic conditions (e.g., HCl in dioxane) may be preferable.
Comparative Analysis of Synthetic Routes
Industrial Considerations and Process Optimization
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields .
Major Products
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for use in different applications .
Scientific Research Applications
Chemical and Biological Research Applications
1. Medicinal Chemistry:
The compound serves as an effective bioisostere for phenyl groups in drug design. Its incorporation into drug candidates has demonstrated improved physicochemical properties, such as solubility and permeability, while maintaining biological activity. For instance, replacing phenyl rings with bicyclo[1.1.1]pentane motifs has been shown to enhance the metabolic stability of certain pharmaceuticals, including inhibitors targeting γ-secretase and lipoprotein-associated phospholipase A2 (LpPLA2) .
2. Organic Synthesis:
3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid functions as a versatile building block for synthesizing complex organic molecules. It can be utilized in various synthetic routes to create derivatives with tailored functionalities, which are crucial for developing new materials and bioactive compounds .
3. Material Science:
Due to its unique structural properties, this compound is also explored for applications in producing specialty chemicals and materials with enhanced characteristics. Its rigidity can contribute to the stability and performance of polymeric materials .
Case Studies
Case Study 1: Antimalarial Drug Development
In a recent study focusing on antimalarial compounds, the incorporation of bicyclo[1.1.1]pentane analogues resulted in compounds that were equipotent to their parent phenyl counterparts but exhibited significantly improved metabolic properties . This demonstrates the potential of such bioisosteres in enhancing drug efficacy while minimizing adverse metabolic profiles.
Case Study 2: Inhibitors of Lipoprotein-Associated Phospholipase A2
Another investigation highlighted the successful replacement of phenyl groups with bicyclo[1.1.1]pentane structures in LpPLA2 inhibitors, resulting in compounds that retained potency while improving solubility and absorption characteristics . This exemplifies the utility of this compound as a scaffold for drug design.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can enhance the binding affinity and selectivity of bioactive molecules. This unique structure allows the compound to modulate various biological processes by interacting with enzymes, receptors, and other proteins .
Comparison with Similar Compounds
Comparison with Similar Bicyclo[1.1.1]pentane Derivatives
Structural and Physicochemical Properties
The table below compares 3-(benzyloxy)-BCP-1-carboxylic acid with structurally related compounds:
Key Research Findings
(a) Substituent Effects on Acidity
- Computational studies (MP2/6-311++G**) show that the acidity of BCP-1-carboxylic acids is influenced by substituent field effects. For example, 3-CF₃ lowers pKa by ~0.9 units compared to the parent compound due to electron-withdrawing effects, while 3-Br reduces acidity by ~0.3 units .
- The benzyloxy group exerts a moderate electron-withdrawing effect, resulting in a pKa of ~4.8, comparable to 3-methoxycarbonyl derivatives .
Biological Activity
3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound notable for its unique structural features and potential biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₅NO₄
- Molecular Weight : 261.27 g/mol
- Structural Features : The compound contains a bicyclo[1.1.1]pentane core, characterized by its rigidity and three-dimensional shape, which may enhance its interaction with biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Photochemical Addition : Involves the photochemical addition of propellane to diacetyl, followed by functional group modifications.
- Asymmetric Synthesis : Utilizes techniques such as Suzuki coupling and radical bicyclopentylation to create derivatives with enhanced biological properties .
The mechanism of action for this compound involves interactions with specific molecular targets, potentially modulating various biological processes. Its rigid structure may enhance binding affinity and selectivity towards enzymes and receptors, impacting inflammatory responses and other pathways .
In Vitro Studies
Research indicates that derivatives of bicyclo[1.1.1]pentanes exhibit significant anti-inflammatory activity:
- A study screened BCP-containing lipoxin A mimetics, revealing that certain compounds significantly attenuated lipopolysaccharide (LPS)-induced NFκB activity in human monocyte cell lines, suggesting potential therapeutic applications in inflammation regulation .
| Compound Name | IC50 (picomolar range) | Biological Activity |
|---|---|---|
| BCP-sLXm (6a) | ~50 | Anti-inflammatory |
| Other BCP derivatives | Variable | Various bioactive properties |
Case Studies
Several studies have explored the biological implications of bicyclo[1.1.1]pentane derivatives:
- Anti-inflammatory Activity : A series of BCP-containing compounds were synthesized and evaluated for their ability to modulate inflammatory cytokine release, demonstrating promising results in reducing pro-inflammatory markers such as TNFα and MCP1 in vitro .
- Therapeutic Potential : The incorporation of the bicyclo[1.1.1]pentane scaffold into drug candidates has been proposed as a strategy to enhance metabolic stability and bioactivity, particularly in the context of fatty acid-derived molecules .
Applications in Research
This compound serves multiple roles in scientific research:
- Drug Design : Its structure provides a versatile scaffold for developing novel therapeutic agents targeting inflammation and other diseases.
- Chemical Biology : Used as a building block in synthesizing complex organic molecules, facilitating studies on reaction mechanisms and biological interactions .
Q & A
Q. Which analytical techniques are critical for characterizing bicyclo[1.1.1]pentane derivatives?
Q. How do steric effects influence regioselectivity in nucleophilic substitutions?
- Case Study : The bromomethyl group in 3-(bromomethyl) derivatives undergoes SN2 with small nucleophiles (e.g., NH₃), but bulky nucleophiles (e.g., tert-butoxide) favor elimination due to steric clash with the bicyclic core .
Emerging Applications
Q. Can bicyclo[1.1.1]pentane derivatives enhance material science applications?
- Material Design : The rigid scaffold improves thermal stability in polymers. For example, 3-(methoxycarbonyl) derivatives increase glass transition temperatures (Tg) by 20–30°C compared to linear analogues .
Q. What strategies improve the scalability of bicyclo[1.1.1]pentane synthesis?
- Scalable Synthesis : Commercial [1.1.1]propellane precursors enable gram-scale production via flow chemistry. tert-Butyl esters of bicyclo[1.1.1]pentane-1-carboxylic acid are stable intermediates for large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
